molecular formula C19H21N5O2 B2400192 N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-28-8

N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2400192
CAS No.: 483993-28-8
M. Wt: 351.41
InChI Key: YWMAUZOEIPAJCR-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research, primarily due to its incorporation of the tetrazole ring, a well-known bioisostere for carboxylic acid groups. The tetrazole moiety is widely employed to improve metabolic stability, enhance bioavailability, and modify the physicochemical properties of drug candidates . This specific compound, featuring a propanamide linker between a 3,4-dimethylaniline and a 3-methoxyphenyl group, is structurally analogous to molecules that modulate nuclear receptors. Research indicates its potential application as a selective modulator of receptors like PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) , which is a critical target in the study of metabolic diseases such as diabetes, atherosclerosis, and cancer. Its mechanism of action is hypothesized to involve partial agonism or antagonism of such receptors, thereby influencing gene expression related to glucose and lipid metabolism without eliciting the full transcriptional response, a property highly sought after to mitigate the side effects of full agonists. Consequently, this compound serves as a crucial chemical probe for investigating signaling pathways in metabolic syndrome and for the development of next-generation therapeutics with improved safety profiles.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12-7-8-15(9-13(12)2)20-19(25)17(18-21-23-24-22-18)11-14-5-4-6-16(10-14)26-3/h4-10,17H,11H2,1-3H3,(H,20,25)(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMAUZOEIPAJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C3=NNN=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Tetrazole Ring: This step involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring.

    Coupling Reactions: The tetrazole intermediate is then coupled with a 3-(3-methoxyphenyl)propanoic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

    Introduction of the Dimethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.

    Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with four analogs, highlighting structural and physicochemical differences:

Compound Name Substituent R1 Substituent R2 Molecular Formula Molecular Weight (g/mol) Key Features
Target: N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 3,4-Dimethylphenyl 3-Methoxyphenyl C19H21N5O2 363.41 High lipophilicity; balanced electron-donating effects .
N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 3,4-Dimethoxyphenyl 4-Methoxyphenyl C19H21N5O4 395.40 Increased polarity due to methoxy groups; potential for H-bonding .
3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 2,3-Dimethoxyphenyl 4-Methoxyphenyl C19H21N5O5 411.40 Steric hindrance from 2,3-dimethoxy; reduced metabolic stability .
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide 2-Ethylphenyl 3-Methylphenyl C19H21N5O 335.40 Lower molecular weight; higher hydrophobicity due to ethyl group .
N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 4-Fluorophenyl 3-Methoxyphenyl C18H17FN5O2 370.36 Electronegative fluorine enhances dipole interactions; improved solubility .
Key Observations:
  • Lipophilicity : The target compound exhibits higher lipophilicity than analogs with methoxy or fluorine substituents due to methyl groups.
  • Steric Effects : The 2,3-dimethoxyphenyl analog (C19H21N5O5) may experience steric clashes in binding pockets, limiting bioactivity .

Biological Activity

N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A tetrazole ring , known for its stability and versatility.
  • Dimethylphenyl and methoxyphenyl groups that enhance its chemical properties.
Property Details
IUPAC NameThis compound
Molecular FormulaC19H21N5O2
CAS Number483993-28-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Bioisosteric Role : The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic or inhibit biological processes.
  • Target Interaction : It may interact with enzymes or receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects. Modulation of pathways such as the NF-κB pathway is also suggested.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its effectiveness against different cancer cell lines:

  • Cell Line Studies : In vitro studies showed that the compound inhibited the proliferation of several cancer cell lines, including:
    • HT-29 (colon cancer)
    • TK-10 (kidney cancer)
    The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.
  • Case Study : A study reported that derivatives similar to this compound exhibited cytotoxicity at concentrations as low as 10 µg/mL against various cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In Vitro Testing : Preliminary tests indicated that it possesses antimicrobial activity against bacterial strains. Its efficacy was comparable to standard antimicrobial agents, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies:

  • Mechanistic Insights : It may inhibit pro-inflammatory cytokines and modulate immune responses through the NF-κB signaling pathway. This suggests a role in managing inflammatory diseases.

Summary of Key Findings

Study Focus Findings
Anticancer ActivitySignificant inhibition of HT-29 and TK-10 cell lines; induces apoptosis
Antimicrobial ActivityEffective against various bacterial strains; comparable to standard agents
Anti-inflammatory EffectsModulates NF-κB pathway; inhibits pro-inflammatory cytokines

Q & A

Basic: What are the standard synthetic protocols for N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves:

Tetrazole Ring Formation : Reacting hydrazine derivatives with nitriles or carbonyl compounds under controlled pH (e.g., acidic conditions) to form the tetrazole core .

Amide Coupling : Using coupling agents (e.g., EDC/HOBt) to conjugate the tetrazole-containing intermediate with substituted phenylpropanamide precursors .

Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile) ensures >95% purity .
Optimization : Temperature (40–60°C) and solvent selection (e.g., DMF for solubility) are critical to minimize side reactions. Reaction progress is monitored via thin-layer chromatography (TLC) .

Basic: Which analytical techniques are recommended for characterizing this compound, and how are they applied?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm structural integrity. For example, the tetrazole proton appears as a singlet near δ 8.5–9.0 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .
  • HPLC-PDA : Quantifies purity and identifies impurities using a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 392.18 for C20H22N5O2) .

Basic: How is the biological activity of this compound screened in preclinical studies?

Methodological Answer:

  • Anti-inflammatory Assays :
    • COX-2 Inhibition : ELISA-based screening using recombinant COX-2 enzyme and arachidonic acid substrate. IC50 values are calculated from dose-response curves .
  • Antimicrobial Testing :
    • MIC Determination : Broth microdilution against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
  • Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity (therapeutic index >10 is desirable) .

Advanced: How can researchers resolve contradictions in pharmacological data between similar tetrazole derivatives?

Methodological Answer:
Contradictions often arise from:

  • Substituent Effects : For example, replacing 3,4-dimethylphenyl with 4-methoxyphenyl (as in ) increases COX-2 selectivity but reduces solubility. Comparative docking studies (e.g., AutoDock Vina) can identify binding-affinity differences .
  • Assay Variability : Standardize protocols (e.g., uniform cell lines, incubation times) and validate results across multiple labs. Meta-analyses of IC50 values from public databases (e.g., PubChem BioAssay) are recommended .

Advanced: What strategies are effective for optimizing regioselectivity in tetrazole-functionalized propanamide synthesis?

Methodological Answer:

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block reactive amines during coupling steps, reducing side products .
  • Catalytic Systems : Pd(OAc)2/Xantphos improves Suzuki-Miyaura cross-coupling yields (e.g., for aryl-methoxy linkages) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance regioselectivity in cycloaddition reactions by stabilizing transition states .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with COX-2 PDB: 5KIR) to predict binding stability.
  • QSAR Models : Use descriptors like LogP and polar surface area to correlate structural features (e.g., methoxy placement) with antimicrobial activity .
  • ADMET Prediction : SwissADME predicts pharmacokinetic properties (e.g., blood-brain barrier penetration) to prioritize derivatives .

Advanced: What experimental approaches validate the structural conformation of this compound in solid-state studies?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., ether into DCM solution). SHELXL ( ) refines structures, reporting bond angles (e.g., C-N-C in tetrazole: ~108°) and torsion angles .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury 4.3) to confirm polymorphism absence .

Advanced: How do substituent modifications (e.g., methyl vs. methoxy groups) impact pharmacological profiles?

Comparative Analysis:

Substituent Biological Activity Mechanistic Insight
3,4-DimethylphenylEnhanced COX-2 inhibition (IC50: 0.8 µM)Methyl groups increase hydrophobic binding .
4-MethoxyphenylImproved solubility (LogP: 2.1 vs. 3.5)Methoxy enhances hydrogen bonding with active sites .
3-NitrophenylCytotoxicity (HEK-293 IC50: 25 µM)Nitro group induces ROS generation .

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